N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide
Description
Properties
CAS No. |
13236-84-5 |
|---|---|
Molecular Formula |
C4H6N6O |
Molecular Weight |
154.13 g/mol |
IUPAC Name |
N-(4,6-diamino-1,3,5-triazin-2-yl)formamide |
InChI |
InChI=1S/C4H6N6O/c5-2-8-3(6)10-4(9-2)7-1-11/h1H,(H5,5,6,7,8,9,10,11) |
InChI Key |
BPISYIZLDVUTAP-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)NC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This approach involves the condensation of 4,6-diamino-1,3,5-triazine with formylating reagents such as formamide derivatives or formyl chlorides under controlled conditions.
Procedure:
- Reactants: 4,6-diamino-1,3,5-triazine, formamide or formyl chloride
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
- Conditions: Reflux at elevated temperatures (around 80-120°C)
- Catalysts: Often, acid or base catalysts (e.g., triethylamine) are used to facilitate the reaction
Reaction Pathway:
The amino groups at positions 4 and 6 on the triazine ring undergo nucleophilic attack on the electrophilic carbon of the formylating agent, leading to the formation of the formamide linkage.
Reaction Scheme:
4,6-Diamino-1,3,5-triazine + Formylating agent → N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide
Advantages:
- High purity of the product
- Mild reaction conditions
- Suitable for scale-up
Nucleophilic Substitution on 2-Chloro or 2-Amino Derivatives
Method Overview:
This synthetic route involves starting from 2-chloro- or 2-amino-1,3,5-triazine intermediates, which are subsequently converted into the formamide derivative via nucleophilic substitution with formamide derivatives.
Procedure:
- Reactants: 2-chloro-1,3,5-triazine or amino derivatives
- Reagents: Formamide or N,N-dimethylformamide (DMF)
- Conditions: Heating at 100-150°C, often in the presence of a base like potassium carbonate or sodium hydride
Reaction Pathway:
The amino groups or halogen substituents at position 2 are displaced by nucleophilic attack from formamide derivatives, resulting in the formation of the desired formamide compound.
Reaction Scheme:
2-Chloro-1,3,5-triazine + Formamide derivative → this compound
Advantages:
- High selectivity
- Suitable for synthesizing derivatives with various substituents
Cyclocondensation of Guanidine Derivatives with Formyl Compounds
Method Overview:
This method utilizes the cyclocondensation of guanidine derivatives with aldehydes or formamides to generate the triazine core bearing formamide functionalities.
Procedure:
- Reactants: Guanidine derivatives, aldehydes (e.g., formaldehyde), or formamides
- Solvent: Ethanol, acetic acid, or other polar solvents
- Conditions: Reflux at 80-120°C with acid catalysis
Reaction Pathway:
The guanidine undergoes cyclization with the formyl group, leading to the formation of the 1,3,5-triazine ring system with attached formamide groups.
Reaction Scheme:
Guanidine derivative + Formaldehyde or formamide → this compound
Advantages:
- Facilitates the synthesis of substituted triazines
- Good for generating derivatives with diverse functionalities
Key Reaction Conditions and Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Dimethylformamide, acetonitrile, ethanol | Choice depends on reactants and reaction type |
| Temperature | 80–150°C | Elevated temperatures enhance reaction rates |
| Reaction Time | 4–24 hours | Longer times improve yields but may cause degradation |
| Catalysts | Triethylamine, potassium carbonate, sodium hydride | Used to facilitate nucleophilic attack or deprotonation |
Notable Research Discoveries and Data
- Yields: Reported yields vary from 65% to over 80% depending on the method and conditions (see,)
- Reaction Medium: Organic solvents such as methanol, ethanol, or DMF are preferred for their polarity and ability to dissolve reactants
- Purification: Typically involves recrystallization from suitable solvents or chromatography
- Reaction Monitoring: NMR (particularly $$^{1}H$$ and $$^{13}C$$) and mass spectrometry are used to confirm product formation and purity
Summary of Preparation Strategies
| Method | Starting Material | Key Reagents | Conditions | Advantages |
|---|---|---|---|---|
| Condensation with formylating agents | 4,6-Diamino-1,3,5-triazine | Formamide, formyl chloride | Reflux in DMF or acetonitrile | Mild, high yield |
| Nucleophilic substitution | 2-Chloro- or amino-triazine | Formamide derivatives | Heating with base | High selectivity |
| Cyclocondensation | Guanidine derivatives | Formaldehyde or formamides | Reflux with acid | Versatile, functional group tolerance |
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide is recognized for its biological activities, particularly as an anticancer agent. The compound acts as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis and cellular proliferation. Inhibition of DHFR is crucial in cancer therapy as it disrupts DNA synthesis in rapidly dividing cells.
Case Studies on Anticancer Activity
- Synthesis and Evaluation : A study synthesized various derivatives of 1,3,5-triazine compounds and evaluated their cytotoxic effects against non-small cell lung cancer (A549) cell lines. The findings indicated that certain derivatives exhibited potent anticancer activity due to their ability to inhibit DHFR effectively .
- Mechanism of Action : Research has shown that compounds containing the triazine scaffold can induce apoptosis in cancer cells. The structure allows for effective binding to the active site of DHFR, leading to decreased cellular proliferation and increased cytotoxicity .
Analytical Chemistry Applications
This compound can be analyzed using high-performance liquid chromatography (HPLC). This method is essential for the purification and characterization of the compound in various formulations.
HPLC Methodology
- Separation Techniques : The compound has been successfully separated using a reverse phase HPLC method on Newcrom R1 columns. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility .
- Scalability : The HPLC method is scalable for preparative separations, allowing for the isolation of impurities and characterization of the compound in pharmacokinetic studies .
Potential Biological Activities
In addition to its anticancer properties, this compound exhibits a range of biological activities:
- Antimicrobial Properties : Triazine derivatives have shown effectiveness against various microorganisms, suggesting potential use as antimicrobial agents .
- Antiviral and Antifungal Activities : Some studies indicate that triazine compounds can also exhibit antiviral and antifungal properties, making them candidates for further research in infectious disease treatment .
Mechanism of Action
The mechanism of action of N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
N-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine (Impurity B)
N-(4,6-Dipiperidino-1,3,5-triazin-2-yl) Amino Acid Derivatives
- Structure: Features piperidine or morpholine substituents instead of amino/formamide groups.
- Synthesis: Cyanuric chloride reacts sequentially with piperidine/morpholine and amino acids .
- Properties: Increased hydrophobicity due to bulky piperidine/morpholine groups, improving membrane permeability. Potential applications in kinase inhibition or antimicrobial agents .
2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)ethanesulfonic Acid
N’-(4,6-Diphenoxy-1,3,5-triazin-2-yl)formohydrazide
Melarsomine (Arsenic-Containing Triazine)
- Structure : Includes an arsenic atom and dithiarsolane ring.
- Properties: Antiparasitic activity (e.g., treatment of heartworm in dogs). Higher molecular weight (428.41 g/mol) and toxicity compared to non-metal triazines .
Physicochemical and Analytical Comparison
Table 1: Key Properties of Selected Triazine Derivatives
Pharmacological and Industrial Relevance
- Pharmaceutical Impurities : The formamide and guanidine derivatives are critical impurities in metformin, requiring strict control (<0.15% per ICH guidelines) .
- Therapeutic Potential: Piperidine/morpholine-substituted triazines exhibit kinase inhibition (e.g., CK1δ) . Sulfonic acid derivatives serve as stabilizers in biologics .
Biological Activity
N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide, a derivative of 1,3,5-triazine, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is recognized for its potential as an inhibitor in various biochemical pathways and its efficacy against multiple diseases, particularly in the fields of oncology and virology.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C4H6N6O
- Molecular Weight : 178.14 g/mol
- CAS Number : 25796
This compound features a triazine ring substituted with amino groups, which are crucial for its biological activity.
The biological activity of this compound primarily stems from its ability to inhibit key enzymes involved in cellular processes. Notably:
- Dihydrofolate Reductase (DHFR) Inhibition : Several studies have demonstrated that derivatives of 4,6-diamino-1,3,5-triazines exhibit potent inhibitory activity against DHFR. This enzyme plays a critical role in folate metabolism and DNA synthesis, making it a target for anticancer and antimicrobial therapies .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and its derivatives:
Case Studies
- Anticancer Activity : A study involving various 4,6-diamino-1,3,5-triazine derivatives revealed significant antiproliferative effects against lung cancer cell lines (A549). The lead compound exhibited an IC50 value of 27 nM . The mechanism was attributed to DHFR inhibition leading to disrupted nucleotide synthesis.
- HIV Research : Another investigation identified compounds related to this compound as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. These compounds demonstrated efficacy against both wild-type and drug-resistant strains of the virus .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that derivatives of this compound exhibit favorable absorption and distribution profiles in vivo. However, comprehensive toxicological evaluations are necessary to assess safety before clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
